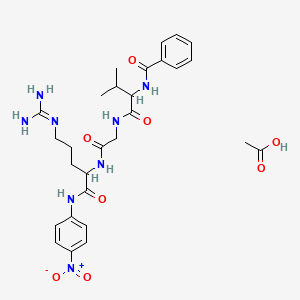
Pefachrome(R) try*
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pefachrome® Try is a chromogenic substrate specifically designed for the detection of serine proteases such as trypsin. It is widely used in coagulation diagnostics and research due to its high sensitivity and specificity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pefachrome® Try is synthesized through a series of peptide coupling reactions. The sequence for Pefachrome® Try is Cbo-Val-Gly-Arg-pNA, AcOH. The synthesis involves the protection of amino groups, coupling of amino acids, and deprotection steps to yield the final product .
Industrial Production Methods
In industrial settings, the production of Pefachrome® Try involves large-scale peptide synthesis techniques. The process includes the use of automated peptide synthesizers, purification through high-performance liquid chromatography (HPLC), and lyophilization to obtain the final product in a stable form .
Análisis De Reacciones Químicas
Types of Reactions
Pefachrome® Try undergoes hydrolysis when exposed to serine proteases like trypsin. The hydrolysis reaction cleaves the peptide bond, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically .
Common Reagents and Conditions
Reagents: Serine proteases (e.g., trypsin), buffer solutions (e.g., phosphate buffer)
Conditions: The reaction typically occurs at neutral pH and body temperature (37°C)
Major Products
The major product formed from the hydrolysis of Pefachrome® Try is p-nitroaniline (pNA), which absorbs light at 405 nm .
Aplicaciones Científicas De Investigación
Pefachrome® Try is extensively used in various scientific research applications, including:
Chemistry: Used as a substrate in enzymatic assays to measure the activity of serine proteases
Biology: Employed in studies involving protein digestion and enzyme kinetics
Medicine: Utilized in diagnostic assays for coagulation disorders and in the development of antithrombotic drugs
Industry: Applied in quality control processes for pharmaceutical preparations
Mecanismo De Acción
Pefachrome® Try functions as a chromogenic substrate for serine proteases. When trypsin cleaves the peptide bond in Pefachrome® Try, it releases p-nitroaniline (pNA), which produces a color change detectable by spectrophotometry. This reaction allows for the quantification of protease activity .
Comparación Con Compuestos Similares
Similar Compounds
Pefachrome® PCa: A chromogenic substrate for activated protein C.
Pefachrome® FIXa: A chromogenic substrate for Factor IXa.
Pefafluor®: A fluorogenic substrate for various serine proteases.
Uniqueness
Pefachrome® Try is unique due to its high specificity for trypsin and its ability to produce a measurable color change upon hydrolysis. This makes it particularly valuable in diagnostic assays and research applications focused on serine proteases .
Propiedades
IUPAC Name |
acetic acid;N-[1-[[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N8O6.C2H4O2/c1-16(2)22(33-23(36)17-7-4-3-5-8-17)25(38)30-15-21(35)32-20(9-6-14-29-26(27)28)24(37)31-18-10-12-19(13-11-18)34(39)40;1-2(3)4/h3-5,7-8,10-13,16,20,22H,6,9,14-15H2,1-2H3,(H,30,38)(H,31,37)(H,32,35)(H,33,36)(H4,27,28,29);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWECNHBSLLUDLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC=CC=C2.CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N8O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
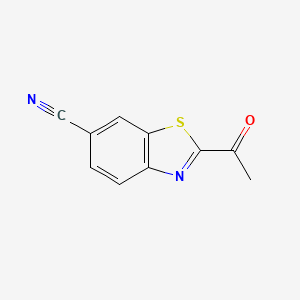

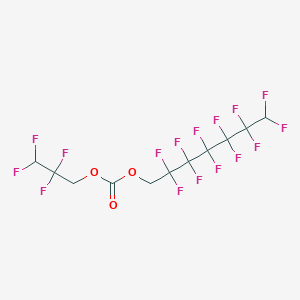
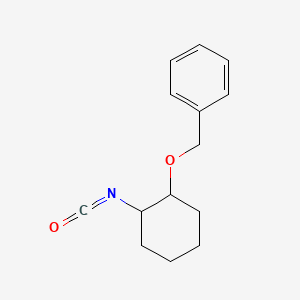

![4-Chloro-2-methyloxazolo[4,5-c]pyridine](/img/structure/B12086927.png)
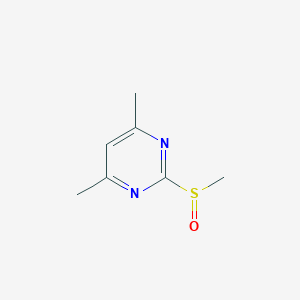
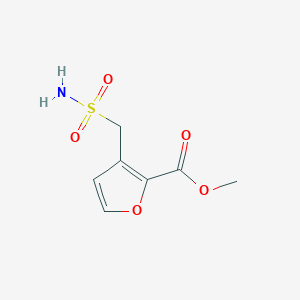
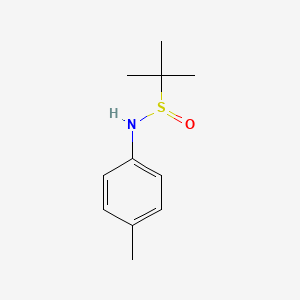
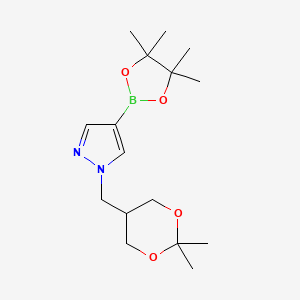
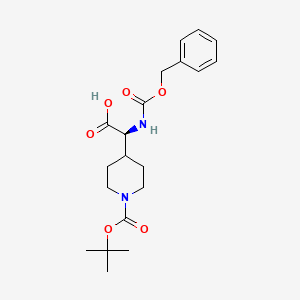
![(2-Ethylbutyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B12086961.png)

![2-[(2-Chlorophenyl)sulfanyl]acetaldehyde](/img/structure/B12086980.png)
